Bienvenue dans la boutique en ligne BenchChem!

(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Atom Economy Process Chemistry Suzuki-Miyaura Coupling

(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS 844501-00-4) is a Boc-protected cyclic vinyl boronic acid building block. It combines an acid-labile amine protecting group with a free boronic acid moiety on a 1,2,3,6-tetrahydropyridine scaffold, enabling direct participation in Suzuki-Miyaura cross-couplings without prior ester hydrolysis.

Molecular Formula C10H18BNO4
Molecular Weight 227.07 g/mol
CAS No. 844501-00-4
Cat. No. B150746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
CAS844501-00-4
Molecular FormulaC10H18BNO4
Molecular Weight227.07 g/mol
Structural Identifiers
SMILESB(C1=CCN(CC1)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h4,14-15H,5-7H2,1-3H3
InChIKeyWHYUAGZAHLUISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS 844501-00-4) Is a Strategic Procurement Choice for Heterocyclic Suzuki Coupling


(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS 844501-00-4) is a Boc-protected cyclic vinyl boronic acid building block [1]. It combines an acid-labile amine protecting group with a free boronic acid moiety on a 1,2,3,6-tetrahydropyridine scaffold, enabling direct participation in Suzuki-Miyaura cross-couplings without prior ester hydrolysis . This compound has been employed in the synthesis of trisubstituted triazine CDC42 inhibitors with in vivo efficacy and appears as a key intermediate in Glaxo Group's antiviral patent portfolio [2].

Why N-Boc-Tetrahydropyridine-4-boronic Acid Cannot Be Swapped with Its Pinacol Ester or Unprotected Analog Without Consequences


Although several N-protected tetrahydropyridine-4-boronates exist, direct substitution is not straightforward. The free boronic acid (CAS 844501-00-4) is the active transmetalating species; the widely available pinacol ester (CAS 286961-14-6) must first undergo hydrolysis or transesterification, which can introduce an induction period, require additional base, and generate pinacol byproducts that complicate polar product isolation [1]. Conversely, the unprotected amine variant (e.g., CAS 1121057-75-7) is a hydrochloride salt that eliminates Boc deprotection flexibility and precludes orthogonal protecting group strategies in multi-step medicinal chemistry routes . The free boronic acid thus occupies a unique niche for convergent syntheses where immediate coupling reactivity is required without compromising the downstream Boc deprotection handle.

Quantitative Differentiation Evidence: (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid vs. Closest Analogs


Atom Economy Advantage: Lower Molecular Weight vs. Pinacol Ester

The free boronic acid (C₁₀H₁₈BNO₄) has a molecular weight of 227.07 g/mol, versus 309.21 g/mol for the corresponding pinacol ester (C₁₆H₂₈BNO₄, CAS 286961-14-6) [1]. In a Suzuki coupling consuming 1 equivalent of boron reagent, using the free acid reduces the mass of the boron component by 26.6%, improving process mass intensity and reducing waste, particularly relevant for scale-up and flow chemistry applications.

Atom Economy Process Chemistry Suzuki-Miyaura Coupling

Orthogonal Protecting Group Strategy: Acid-Labile Boc vs. Hydrogenolytic Cbz

The Boc group on (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is cleaved under acidic conditions (e.g., 4 M HCl in 1,4-dioxane, 0 °C to rt) [1]. In contrast, the N-Cbz analog (e.g., 1-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester) requires hydrogenolysis (H₂, Pd/C), which is incompatible with the alkene in the tetrahydropyridine ring and can reduce the vinyl boronate . Published CDC42 inhibitor syntheses exploit this orthogonality: the Boc group survives Suzuki coupling at 80–100 °C with Pd(dppf)Cl₂·DCM and K₂CO₃, then is cleanly removed in a final step to liberate the active amine [1].

Protecting Group Strategy Medicinal Chemistry Orthogonal Deprotection

Validated Use in Bioactive Molecule Synthesis: CDC42 Inhibitor Program with In Vivo Efficacy

(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid was employed as the vinyl boronic acid partner in the synthesis of 25 trisubstituted triazine CDC42 inhibitors [1]. The lead compound ARN25499 (compound 15) demonstrated a favorable pharmacokinetic profile and in vivo efficacy in a PDX tumor mouse model [1]. This contrasts with the pinacol ester form, which has been more commonly used in method-development studies (e.g., ligand-controlled regioselective Suzuki couplings) rather than in advanced lead optimization programs with reported in vivo data [2]. The direct use of the free boronic acid in a med-chem program that advanced to in vivo proof-of-concept provides procurement justification: the exact reagent used to generate bioactive molecules is the one researchers should reorder to ensure reproducibility.

Drug Discovery CDC42 Inhibitors Anticancer Agents Structure-Activity Relationship

Purity Specification: ≥95% (HPLC) with QC Documentation Supporting GLP/Regulatory Workflows

The free boronic acid is supplied with ≥95% purity by HPLC, and multiple vendors provide batch-specific certificates of analysis including HPLC, NMR, and MS data [1]. In comparison, the pinacol ester is commonly offered at 95% purity (Sigma-Aldrich) or >98.0% by GC/titration (TCI), but HPLC purity—the gold standard for non-volatile pharmaceutical intermediates—is not consistently provided across suppliers [2]. For procurement in regulated environments, HPLC-based purity with multi-technique batch documentation reduces the risk of introducing unidentified impurities that could derail biological assays or scale-up campaigns.

Analytical Quality Control Purity Specification Procurement Compliance

Patent-Cited Building Block: Explicitly Referenced in Glaxo Group Antiviral IP

The compound is explicitly cited in Glaxo Group Limited patent WO2005/92863 A1 (page 62) as a synthetic intermediate for antiviral compounds . This contrasts with the pinacol ester (CAS 286961-14-6), which appears predominantly in method patents for its preparation (e.g., CN patent on novel synthesis of N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester) rather than as a key intermediate in composition-of-matter pharmaceutical patents [1]. For organizations concerned with freedom-to-operate or seeking to follow published synthetic routes to patent-protected scaffolds, the patent trail of the free boronic acid is directly traceable to pharmaceutical composition IP.

Intellectual Property Antiviral Chemistry Patent-Backed Intermediates

Regiochemical Fidelity: 1,2,3,6-Isomer Ensures Correct Double-Bond Position for Downstream Hydrogenation

The 1,2,3,6-tetrahydropyridine isomer (Δ³,⁴ alkene) of the boronic acid is critical for downstream hydrogenation to generate the saturated piperidine ring with correct stereochemistry. A related study using N-Boc-tetrahydropyridine boron pinacolates demonstrated that Suzuki coupling followed by catalytic hydrogenation of the conjugated diene proceeded with good diastereoselectivity for scaffolds with two six-membered rings, but the diastereoselectivity was sensitive to the ring size and substitution pattern [1]. The free boronic acid with the 1,2,3,6-isomer was specifically employed in the CDC42 inhibitor synthesis where hydrogenation of the tetrahydropyridine double bond was a key step [2]. The isomeric 1,2,5,6-tetrahydropyridine boronic acid pinacol ester (CAS not directly comparable but available commercially) would place the double bond in a different position, altering the hydrogenation stereochemical outcome and potentially the biological activity of the final product.

Regiochemistry Diastereoselectivity Saturated Heterocycle Synthesis

Highest-Impact Procurement Scenarios for (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS 844501-00-4)


Medicinal Chemistry: CDC42-Targeted Anticancer Agent Synthesis with In Vivo Validation

This compound is the preferred building block for replicating or extending the trisubstituted triazine CDC42 inhibitor series reported in J. Med. Chem. 2024. The free boronic acid was used directly in Suzuki couplings to install the tetrahydropyridine moiety, with subsequent hydrogenation and Boc deprotection yielding the final bioactive amines. Procuring the exact reagent ensures coupling efficiency and impurity profile match the published data, which includes in vivo PDX tumor model efficacy for lead compound ARN25499 [1].

Process Chemistry Scale-Up: Atom-Economical Alternative to Pinacol Ester for Multi-Kilogram Campaigns

For process chemists transitioning from discovery to preclinical supply, the 26.6% lower molecular weight of the free boronic acid (227.07 vs. 309.21 g/mol) translates to reduced raw material mass, waste, and cost when scaling Suzuki couplings. The elimination of pinacol byproduct also simplifies aqueous workup and reduces organic extraction volumes, critical factors in multi-kilogram campaigns where E-factor and process mass intensity are key metrics [2].

Antiviral Drug Discovery: Following Glaxo Group Patent Routes

Organizations pursuing antiviral programs based on Glaxo Group's WO2005/92863 patent portfolio should procure this specific boronic acid, as it is explicitly cited on page 62 of the patent as a key intermediate. Using the identical building block ensures alignment with the disclosed synthetic route and simplifies freedom-to-operate analysis for follow-on compounds .

Stereochemically Defined Piperidine Library Synthesis via Hydrogenation

When synthesizing saturated piperidine libraries with defined stereochemistry at the 4-position, the 1,2,3,6-tetrahydropyridine isomer is essential. Boronic acid at the 4-position allows versatile Suzuki diversification, while the correct Δ³,⁴ alkene position ensures that subsequent hydrogenation (HCOONH₄/Pd(OH)₂/C or Et₃SiH/Pd/C) delivers the desired diastereomer. The Boc group is then cleaved to reveal the free amine for further derivatization, enabling generation of diverse saturated N-heterocyclic compound collections with controlled three-dimensional topology [3].

Quote Request

Request a Quote for (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.